molecular formula C9H13N B116678 3-Phenylpropylamine CAS No. 2038-57-5

3-Phenylpropylamine

Cat. No. B116678
CAS RN: 2038-57-5
M. Wt: 135.21 g/mol
InChI Key: LYUQWQRTDLVQGA-UHFFFAOYSA-N
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Description

3-Phenylpropylamine is a small molecule that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by an propan-1-amine .


Synthesis Analysis

3-Phenylpropylamine is used for the synthesis of various pharmaceuticals . It has been used in the amidation of TEMPO-oxidized cellulose nanocrystals .


Molecular Structure Analysis

The molecular formula of 3-Phenylpropylamine is C9H13N . The molecule contains a total of 23 bonds. There are 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .


Chemical Reactions Analysis

3-Phenylpropylamine has been involved in various chemical reactions. For instance, it has been used in the amidation of TEMPO-oxidized cellulose nanocrystals . It has also been used in the synthesis of palladium complexes, which were applied in the aerobic oxidation of alcohols as heterogeneous catalysts .


Physical And Chemical Properties Analysis

3-Phenylpropylamine has a molecular weight of 135.21 . It has a boiling point of 221 °C and a density of 0.951 g/mL at 25 °C . It is slightly soluble in chloroform and ethyl acetate, but not miscible in water .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

3-Phenylpropylamine (3-PPA) has been extensively studied in vibrational spectroscopy. Research has explored its stable forms, using infrared and Raman spectroscopy to investigate its molecular structure. The most stable form identified is the trans-trans-gauche (TTG) conformation (Ünal, Şenyel & Şentürk, 2009). Another study used NMR spectroscopy, density functional theory, and ab initio Hartree–Fock calculations to analyze its molecular structure and solvent effects on its properties (Şenyel, Ünal & Alver, 2009).

Application in Fungicides

3-Phenylpropylamines have been identified as a new class of systemic fungicides. Their fungicidal activity depends not only on their structure but also on their conformation (Himmele & Pommer, 1980).

Use in Catalysis

3-Phenylpropylamine has been used in the synthesis of palladium complexes. These complexes have applications in catalysis, particularly in the aerobic oxidation of alcohols to aldehydes or ketones (Karami et al., 2015).

Use in Hofmann-type Complexes

3-Phenylpropylamine is used in the formation of Hofmann-type complexes. These complexes have been studied for their vibrational spectra and thermal behavior, contributing to the understanding of metal-ligand interactions (Ünal, Şentürk & Şenyel, 2009).

Enantiomeric Separation

1-Dimethyl-3-phenylpropylamine enantiomers have been separated using pressurized capillary electrochromatography, illustrating the compound's utility in chiral separation techniques (Li Ying, 2010).

Surface Modification and Nanotechnology

3-Phenylpropylamine has been used in the modification of cellulose nanocrystals, demonstrating its potential in nanotechnology and materials science (Le Gars et al., 2020).

Photophysics and Photochemistry

Research on nitrophenyldihydropyridines has revealed insights into intramolecular electron transfer, with 3-phenylpropylamine derivatives showing promise in photophysics and photochemistry applications (Fasani et al., 2006).

Synthesis of Luminescent Compounds

3-Phenylpropylamine has been involved in the synthesis of luminescent metal complexes, such as tricarbonylrhenium(I) polypyridine complexes, showing potential in sensor technology (Louie et al., 2009).

Safety And Hazards

3-Phenylpropylamine is a combustible liquid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective clothing and eye protection should be worn when handling this chemical .

properties

IUPAC Name

3-phenylpropan-1-amine
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InChI

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LYUQWQRTDLVQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN
Source PubChem
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Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID10174307
Record name 3-Phenylpropylamine
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Molecular Weight

135.21 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 3-Phenylpropylamine
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Vapor Pressure

0.11 [mmHg]
Record name 3-Phenylpropylamine
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Product Name

3-Phenylpropylamine

CAS RN

2038-57-5
Record name Benzenepropanamine
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Synthesis routes and methods I

Procedure details

Using 6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole (0.60 g) and 3-(4-nitrophenyl)prop-2-enyl amine (0.32 g) (N. J. Malek and A. E. Moorman J. Org. Chem. 1982, 47, 5395) instead of 3-phenylpropylamine in the method of Example 1(b) gave, after recrystallisation from methanol/diethyl ether, the title compound (0.045 g) m.p. 139°-141° C. M/Z: C22H22N4O3 =391 (M+1)+.
Name
6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The commercially available precursor to dextroamphetamine is 1R,2S-(−)-norephedrine. Attempts were made to O-acetylate the norephedrine free base, but produced mostly N-acetylamphetamine according to an analysis of the carbonyl region of the infrared spectra. In one experiment, norephedrine free base in acetic acid was treated with 0.5 equivalents of sulfuric acid and then treated with 1.1 equivalents of acetic anhydride with heating to 63° C. to obtain a clear solution. Catalytic reduction followed by basification gave an oil that was composed of 13.96% amphetamine and 68% norephedrine, an indication that the acetylation procedure on a sulfate salt was only partially successful. In another experiment, a 10 mol portion of norephedrine hydrochloride was acetylated with a 20% excess of acetic anhydride in 2 mL acetic acid/g of salt and progress of the reaction followed fours (Table 2). The reaction mixture was diluted with 130 mL water and subjected to catalytic hydrogenation for 22 hours to obtain 10.4 g of oil. The long reaction time is attributed to the presence of acetic acid in the reduction mixture. Yield of amphetamine from norephedrine hydrochloride based on the weight of product and HPLC analysis is 66% (Experiments A and B). For these experiments, it can be seen that the best results were obtained with the salts of phenylpropylamine or norephedrine, particularly the hydrochloride salt.
Name
amphetamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
3-Phenylpropylamine
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3-Phenylpropylamine
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Reactant of Route 6
3-Phenylpropylamine

Citations

For This Compound
2,110
Citations
A Ünal, M Şenyel, Ş Şentürk - Vibrational Spectroscopy, 2009 - Elsevier
… of 3-phenylpropylamine molecule recorded in this study. … vibrational frequencies of the 3-phenylpropylamine in Table 4 for the … assignments of the 3-phenylpropylamine molecule and …
Number of citations: 14 www.sciencedirect.com
A Ünal, Ş Şentürk, M Şenyel - Vibrational Spectroscopy, 2009 - Elsevier
Four new Hofmann–3-phenylpropylamine (3PPA) type complexes with chemical formulae M(3PPA) 2 Ni(CN) 4 (M=Ni, Co, Cd, and Pd) have been prepared and their vibrational spectra …
Number of citations: 10 www.sciencedirect.com
K Karami, NH Naeini, V Eigner, M Dusek, J Lipkowski… - RSC …, 2015 - pubs.rsc.org
… Herein, we report the synthesis and characterization of palladium complexes derived from 3-phenylpropylamine. Theoretical studies were also carried out to investigate why we …
Number of citations: 20 pubs.rsc.org
M Senyel, A Ünal, Ö Alver - Comptes Rendus Chimie, 2009 - Elsevier
1 H, 13 C, DEPT, COSY, NOESY and HETCOR NMR spectra of 3-phenylpropylamine (3-PPA) have been reported in chloroform-d, dichloromethane-d, methanol-d, dimethylsulfoxide-d …
Number of citations: 12 www.sciencedirect.com
RW Fuller, KW Perry, BB Molloy - Life Sciences, 1974 - Elsevier
Lilly 110140 is an inhibitor of serotonin uptake by brain synaptosomes. In rats, it had no effect on brain levels of tryptophan, serotonin, dopamine, or norepinephrine, but it decreased 5-…
Number of citations: 249 www.sciencedirect.com
R Li, H Zhang, J Yan, Q Zheng, X Li - Fundamental Research, 2021 - Elsevier
… Herein, we report a novel molecular bronze with intercalated 3-phenylpropylamine for use as an AZIB cathode, which produces an ultrahigh interlayer of 18.0 Å. The cathode delivered …
Number of citations: 9 www.sciencedirect.com
B Seljestokken, A Fiksdahl - Acta Chemica Scandinavica, 1993 - actachemscand.org
Interest in homochiral substances is rapidly increasing especially because of their importance as intermediates in the pharmaceutical industry. The development of suitable …
Number of citations: 13 actachemscand.org
DT Wong, JS Horng, FP Bymaster, KL Hauser… - Life sciences, 1974 - Elsevier
Lilly 110140 is a highly selective inhibitor of serotonin uptake into synaptosomes of rat brain, unlike previous monoamine uptake inhibitors that also inhibit the uptake of norepinephrine …
Number of citations: 564 www.sciencedirect.com
DT Wong, FP Bymaster, JS Horng, BB Molloy - Journal of Pharmacology and …, 1975 - ASPET
3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) competitively inhibited the uptake of serotonin (5-HT), norepinephrine (NE) and dopamine into …
Number of citations: 440 jpet.aspetjournals.org
RAYW FULLER, KW PERRY, BB MOLLOY - Journal of Pharmacology and …, 1975 - Citeseer
… 3-(p-Trifluorometimylphenoxy)-N-methyl-3-phenylpropylamine(Lilly 1 10140), wimen injected into rats at ip doses of 1 to 10 mg/kg, prevented the lowering of brain serotonin by 4-…
Number of citations: 187 citeseerx.ist.psu.edu

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